

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Parahydroxybenzoate

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Compound of Interest		
Compound Name:	Ethylparaben	
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Introduction

Ethyl parahydroxybenzoate, commonly known as **ethylparaben**, is an ethyl ester of phydroxybenzoic acid. It belongs to the paraben family, a group of compounds widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1][2] Its efficacy against a broad spectrum of fungi and bacteria, coupled with its stability over a wide pH range, makes it a valuable excipient in formulation development.[1][3] Understanding the fundamental physicochemical properties of **ethylparaben** is critical for formulation design, predicting its behavior in biological systems, and ensuring product quality and stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl parahydroxybenzoate, detailed experimental protocols for their determination, and visualizations to illustrate key structure-property relationships.

Chemical Identity and Physical Properties

Ethylparaben is a white crystalline powder or consists of small, colorless crystals with a faint, characteristic odor.[1][4] It is chemically stable under normal storage conditions.[2][5]

Table 1: General Physicochemical Properties of Ethyl Parahydroxybenzoate



Property	Value	References
IUPAC Name	ethyl 4-hydroxybenzoate	[5][6]
Synonyms	Ethylparaben, Ethyl p- hydroxybenzoate	[6][7]
CAS Number	120-47-8	[6][8]
Molecular Formula	С9Н10О3	[2][6]
Molecular Weight	166.17 g/mol	[5][8]
Melting Point	115 - 118 °C	[6][9]
Boiling Point	297 - 298 °C (with decomposition)	[2][4][5][6]
рКа	8.34	[5]
LogP (octanol/water)	2.47	[2][5]

Solubility Profile

The solubility of **ethylparaben** is a critical factor in its application. Its hydrophobic ethyl group limits its solubility in water, but it is freely soluble in many organic solvents. Solubility in aqueous media is also influenced by temperature and pH. As a weak acid, its solubility increases at higher pH values due to ionization.[4] The solubility significantly increases with rising water temperature.

Table 2: Solubility of Ethyl Parahydroxybenzoate in Various Solvents



Solvent	Temperature (°C)	Solubility (% w/w or g/100g)	References
Water	10	0.06	[1]
Water	25	0.11	[1]
Water	80	0.86	[1]
Water	100	1.7	[1]
Methanol	25	115	[5]
Ethanol	25	70	[5]
Propylene Glycol	25	25	[5]
Acetone	25	Soluble	[5]
Peanut Oil	25	Soluble	[5]
Ether	25	Soluble	[5]
Oils, Waxes, Fatty Alcohols	-	Freely Soluble	

Stability

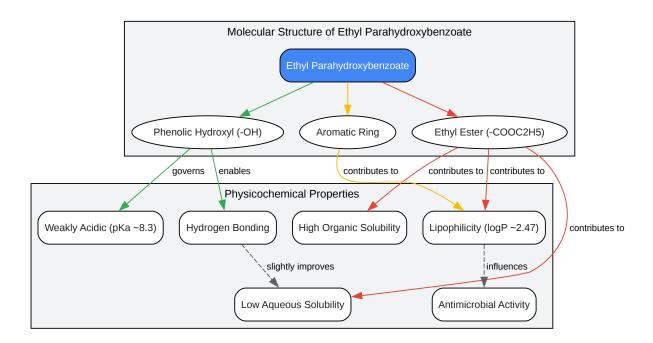
Ethylparaben demonstrates good stability, making it suitable for a wide range of applications.

- pH Stability: It remains fully stable over a pH range of 4-8.[1] Aqueous solutions at pH 3-6
 are stable for up to four years at room temperature and can be sterilized by autoclaving
 without decomposition. However, at pH 8 or above, it is subject to rapid hydrolysis.[1]
- Temperature Stability: It is stable up to 80°C.[1] When heated to decomposition, it emits acrid smoke.[5]

Visualized Relationships and Workflows Structure-Property Relationship



The physicochemical characteristics of **ethylparaben** are a direct consequence of its molecular structure. The interplay between its aromatic ring, hydroxyl group, and ethyl ester moiety dictates its solubility, lipophilicity, and preservative action.



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Caption: Relationship between Ethyl Parahydroxybenzoate's structure and its properties.

pH-Dependent Ionization and Solubility

The ionization state of the phenolic hydroxyl group is pH-dependent and directly impacts aqueous solubility. Below its pKa, the neutral, less soluble form predominates. Above the pKa, the anionic, more soluble phenolate form is dominant.

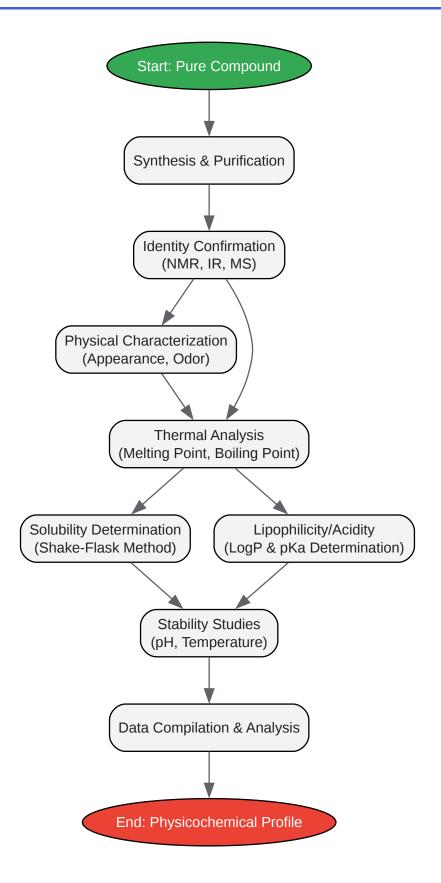
Caption: Influence of pH on the ionization and aqueous solubility of Ethyl Parahydroxybenzoate.



General Experimental Workflow

A systematic approach is required for the full physicochemical characterization of a compound like **ethylparaben**. The workflow ensures that data is collected reliably and comprehensively.





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Caption: General workflow for the physicochemical characterization of a pharmaceutical substance.

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of ethyl parahydroxybenzoate.

Melting Point Determination (Capillary Method)

This protocol is based on the widely used Thiele tube or modern digital melting point apparatus methods.[1][5][8]

- Sample Preparation: Ensure the **ethylparaben** sample is dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]
- Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus or attach it to a thermometer suspended in a Thiele tube filled with a high-boiling point oil.[1][5]
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (115°C).
- Determination: Decrease the heating rate to 1-2°C per minute.[5] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).
- Reporting: The melting point is reported as the range T1 T2. For a pure substance, this
 range should be narrow (0.5-2°C).

Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard guidelines like OECD 105 and is considered the gold standard for determining equilibrium solubility.[11][12][13]



- Preparation: Add an excess amount of solid ethylparaben to a series of flasks or vials, each
 containing a known volume of the desired solvent (e.g., purified water, ethanol, propylene
 glycol). The excess solid ensures that saturation is achieved.[11]
- Equilibration: Seal the flasks and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
- Sampling: Carefully withdraw an aliquot from the clear supernatant of each flask.
- Quantification: Analyze the concentration of ethylparaben in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The determined concentration represents the equilibrium solubility of ethylparaben in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of weak acids and bases.[3][4][14]

- Solution Preparation: Prepare a solution of **ethylparaben** of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low). Also, prepare a standardized titrant solution (e.g., 0.1 M NaOH).[4][15]
- Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).[4] Place the
 ethylparaben solution in a beaker with a magnetic stirrer and immerse the calibrated pH
 electrode.
- Titration: Add the NaOH titrant to the ethylparaben solution in small, precise increments.
 After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.



- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- pKa Calculation: Determine the equivalence point (the point of steepest inflection on the curve). The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the compound.[4]

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method described in OECD Guideline 107 is the standard procedure for determining the LogP of a substance.[2][6][16]

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.
- Test Solution: Prepare a stock solution of **ethylparaben** in either n-octanol or water.
- Partitioning: In a centrifuge tube, combine a measured volume of the pre-saturated n-octanol
 and pre-saturated water. Add a small amount of the ethylparaben stock solution. The initial
 concentration should not exceed 0.01 mol/L in either phase.[6]
- Equilibration: Shake the tube vigorously for a set period until equilibrium is reached (e.g., 5-15 minutes).
- Phase Separation: Separate the octanol and water phases by centrifugation.
- Quantification: Determine the concentration of **ethylparaben** in both the n-octanol phase and the water phase using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase
 to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP
 = log10([Concentration]octanol / [Concentration]water). The experiment should be repeated
 with different solvent volume ratios to ensure consistency.[16]



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